An In-depth Technical Guide to the Chemical Properties and Applications of Boc-N-methyl-D-norvaline
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-N-methyl-D-norvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide chemistry and drug discovery, the strategic incorporation of modified amino acids is a cornerstone of innovation. Among these, N-methylated amino acids have garnered significant attention for their ability to impart favorable pharmacokinetic properties to peptide-based therapeutics. This guide provides a comprehensive technical overview of Boc-N-methyl-D-norvaline, a chiral building block that offers unique advantages in the design and synthesis of novel peptides and peptidomimetics. The presence of the N-methyl group can significantly enhance metabolic stability, improve membrane permeability, and modulate the conformational preferences of peptides.[1]
The tert-butyloxycarbonyl (Boc) protecting group ensures stability and facilitates controlled, stepwise reactions, a critical aspect of solid-phase peptide synthesis (SPPS).[2] This document will delve into the chemical and physical properties of Boc-N-methyl-D-norvaline, its synthesis, applications in peptide chemistry, and essential safety considerations, providing a holistic resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-N-methyl-D-norvaline is paramount for its effective application. While specific experimental data for the D-enantiomer is not extensively published, the following table summarizes key properties, with some data derived from its L-enantiomer and other closely related compounds as a reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | [3] |
| Molecular Weight | 231.29 g/mol | [3] |
| CAS Number | Not available for D-enantiomer; 136092-78-9 for L-enantiomer | [3] |
| Appearance | Expected to be a light yellow oil or solid | [3] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF) | [4] |
| Optical Rotation | Data not available for D-enantiomer. For the related Boc-N-methyl-L-valine: [α]20/D −94±3°, c = 0.5% in ethanol. For Boc-D-norvaline: [α]20D = 14 ± 1 ° (C=2.13 in MeOH). | [5][6] |
Synthesis of Boc-N-methyl-D-norvaline
The most common and effective method for the synthesis of Boc-N-methyl-D-norvaline is the direct N-methylation of its precursor, Boc-D-norvaline. This process typically involves the use of a strong base to deprotonate the nitrogen of the Boc-protected amine, followed by the introduction of a methyl group via a methylating agent.[7]
Experimental Protocol: N-Methylation of Boc-D-norvaline
This protocol is adapted from the well-established procedure for the synthesis of the corresponding L-enantiomer.
Materials:
-
Boc-D-norvaline
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is thoroughly flushed with an inert gas (argon or nitrogen).
-
Dissolution: Dissolve Boc-D-norvaline in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Methyl Iodide: Add methyl iodide to the cooled solution.
-
Deprotonation: Carefully add sodium hydride portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction: After the complete addition of sodium hydride, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Acidification: Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[7]
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[7]
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of Boc-N-methyl-D-norvaline.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-N-methyl-D-norvaline is a valuable building block in SPPS for the synthesis of peptides with enhanced therapeutic potential. The N-methyl group, however, introduces steric hindrance, which can slow down the coupling reaction kinetics and lead to incomplete reactions.[8] To overcome this challenge, optimized protocols, such as a double coupling strategy, are often employed.
Experimental Protocol: Double Coupling in Boc-SPPS
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-N-methyl-D-norvaline
-
Coupling reagent (e.g., HATU)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
-
Acetic anhydride (for capping)
Procedure:
-
Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.[8]
-
Washes: Thoroughly wash the resin with DCM (3 times), IPA (2 times), and DMF (3 times).[8]
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF for 5-10 minutes, followed by washing with DMF (3 times).[8]
-
First Coupling:
-
Pre-activate a solution of Boc-N-methyl-D-norvaline (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF for 5-10 minutes.[8]
-
Add the activated amino acid solution to the resin and allow it to react for 1-4 hours.
-
-
Washes: Wash the resin with DMF (3 times).[8]
-
Second Coupling: Repeat the coupling step (step 4) to ensure complete acylation.[8]
-
Washes: Thoroughly wash the resin with DMF (3 times) and DCM (3 times).[8]
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.[8]
Caption: Double coupling workflow for incorporating Boc-N-methyl-D-norvaline in SPPS.
Impact on Pharmacokinetic Properties
The incorporation of Boc-N-methyl-D-norvaline into a peptide sequence can significantly enhance its drug-like properties.
-
Increased Metabolic Stability: The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1][9]
-
Improved Cell Permeability: N-methylation can reduce the number of hydrogen bond donors and increase the lipophilicity of a peptide, which can facilitate its passive diffusion across cell membranes.[1]
-
Enhanced Bioavailability: The combination of increased metabolic stability and improved cell permeability can lead to enhanced oral bioavailability of peptide therapeutics.[10]
-
Conformational Control: The D-configuration and N-methylation can introduce conformational constraints, leading to peptides with more defined three-dimensional structures. This can result in higher receptor binding affinity and selectivity.
Analytical Characterization
The successful synthesis and purity of Boc-N-methyl-D-norvaline can be confirmed using a variety of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group of the norvaline side chain, the N-methyl group, the α-proton, and the tert-butyl protons of the Boc group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the carboxylic acid and the Boc group, the α-carbon, the N-methyl carbon, and the carbons of the norvaline side chain and the Boc group.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A single, sharp peak on the chromatogram is indicative of a pure product.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 232.15.
Safety and Handling
-
General Handling: To the best of our knowledge, the chemical, physical, and toxicological properties of this material have not been thoroughly investigated.[11] It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[11]
-
Inhalation: Avoid breathing dust, vapors, mist, or gas.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is typically between 0-8°C.[3][12]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]
Conclusion
Boc-N-methyl-D-norvaline is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its unique structural features, including the N-methyl group and the D-chiral center, contribute to improved pharmacokinetic profiles, making it a key component in the development of next-generation peptide drugs. This guide has provided a comprehensive overview of its chemical properties, synthesis, applications, and handling, offering a foundational resource for researchers and scientists working at the forefront of peptide chemistry and drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
- LGC Standards. (2017).
- BenchChem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for the Use of N-Boc-N-methyl-D-Valinol in Solid-Phase Peptide Synthesis (SPPS).
- Royal Society of Chemistry. (2013).
- United States Biological. (n.d.).
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PubChem. Boc-N-methyl-D-norvaline. Retrieved from [Link]
- BenchChem. (2025).
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- Fisher Scientific. (2025). SAFETY DATA SHEET - N-Boc-D-norvaline dicyclohexylammonium salt.
- Novabiochem. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- MDPI. (2018).
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
- Thermo Fisher Scientific. (2025).
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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PubChem. Boc-L-Valine. Retrieved from [Link]
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PubChem. Boc-DL-valine. Retrieved from [Link]
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J&K Scientific LLC. Boc-N-methyl-L-norvaline. Retrieved from [Link]
- PubMed. (2015). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers.
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National Institute of Standards and Technology. DL-Norvaline. Retrieved from [Link]
- ResearchGate. (2025). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)
- ResearchGate. (2018). Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene ( t BOCNHCOE, in CDCl 3 , 500 MHz).
- PMC. (2016).
- PubMed. (2013).
-
Human Metabolome Database. Showing metabocard for Norvaline (HMDB0013716). Retrieved from [Link]
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